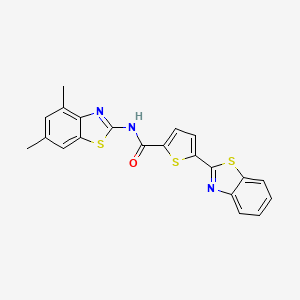

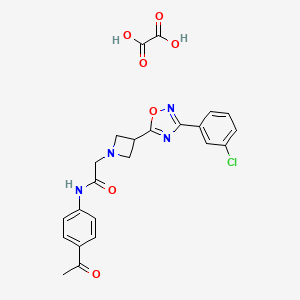

![molecular formula C8H18N2O B2940128 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1567866-78-7](/img/structure/B2940128.png)

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol is a chemical compound with the CAS Number: 1567866-78-7 . It has a molecular weight of 158.24 and its IUPAC name is ®-1-(3-aminopyrrolidin-1-yl)-2-methylpropan-2-ol . It is in the form of an oil .

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the compound is characterized by the presence of a pyrrolidine ring attached to a 2-methylpropan-2-ol group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.24 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Wissenschaftliche Forschungsanwendungen

Solid-State Assembly and Interactions

The study by Štěpnička et al. (2004) explores the solid-state assembly of a ferrocene β-aminoalcohol derivative of 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol and its ammonium salts. Their research reveals how hydrogen bonding influences the structure, showcasing the compound's potential in designing complex molecular architectures (Štěpnička, I. Císařová, & Ludvík, 2004).

Asymmetric Synthesis

Jha et al. (2010) utilized a proline-catalyzed method for the asymmetric synthesis of 1,3-amino alcohols, demonstrating a versatile approach to synthesizing compounds including this compound, relevant for creating bioactive molecules (Jha, Kondekar, & Kumar, 2010).

Biofuel Production

Bastian et al. (2011) investigated the use of engineered enzymes for biofuel production, highlighting the role of this compound in the anaerobic production of isobutanol, a biofuel, from glucose. This research underscores the compound's significance in sustainable energy solutions (Bastian et al., 2011).

Antimalarial Activity

Robin et al. (2007) synthesized 1-aminopropan-2-ols, evaluating their activities against malaria parasites. Their findings reveal potential therapeutic applications of derivatives of this compound in combating chloroquine-resistant and -sensitive strains of malaria (Robin et al., 2007).

Organocatalysis

In the realm of organic synthesis, the derivative's role as an organocatalyst in asymmetric Michael additions showcases its utility in creating chiral molecules, essential for pharmaceuticals and agrochemicals (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Ring-Opening Polymerization

The research by Bakkali-Hassani et al. (2018) on N-heterocyclic carbene-organocatalyzed ring-opening polymerization demonstrates the applicability of this compound in polymer science, contributing to the synthesis of polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

The compound 1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases Similar compounds have been observed to display full agonism in human grp40 (hgrp40) and mouse grp40 (mgrp40), indicating potential targets .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence a variety of biological processes, suggesting that this compound may also affect multiple pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives are known to be modified to obtain the best adme/tox results for drug candidates . This suggests that the compound may have been designed with optimal ADME properties in mind, impacting its bioavailability.

Result of Action

The observed full agonism in human grp40 (hgrp40) and mouse grp40 (mgrp40) suggests that the compound may induce a response in these targets, leading to downstream effects .

Eigenschaften

IUPAC Name |

1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMURYIBJNVHLD-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN1CC[C@H](C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

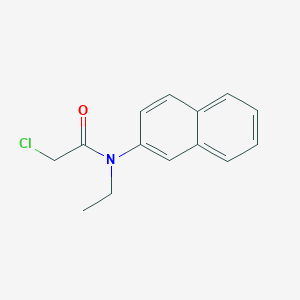

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2940045.png)

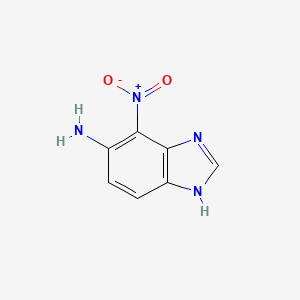

![N-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2940050.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)

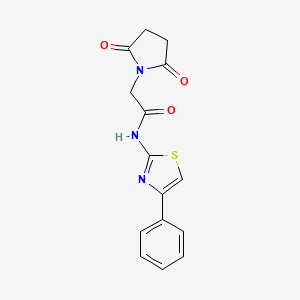

![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)

![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)

![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)

![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)